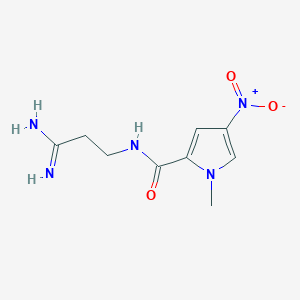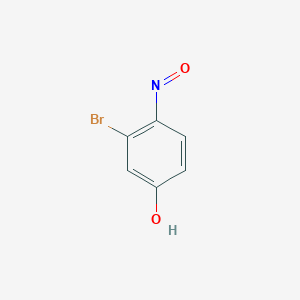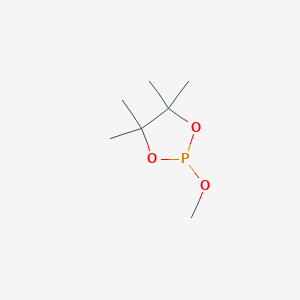
2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has been used in various scientific research applications. One of the notable applications is in the field of agriculture as a potential herbicide. Studies have shown that 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- inhibits the growth of various weed species, making it a potential alternative to traditional herbicides. Additionally, 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has been studied for its potential anti-cancer properties. Studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis in various cancer cell lines.
作用機序
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- is not fully understood. However, studies have suggested that the compound inhibits the activity of enzymes involved in various cellular processes, leading to the inhibition of cell growth and proliferation. Additionally, 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
Studies have shown that 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes involved in cellular processes, leading to the inhibition of cell growth and proliferation. Additionally, 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has been shown to induce oxidative stress in cancer cells, leading to apoptosis. The compound has also been shown to inhibit the growth of various weed species, making it a potential alternative to traditional herbicides.
実験室実験の利点と制限
One of the advantages of using 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- in lab experiments is its potential applications in various fields, including agriculture and cancer research. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- is its potential toxicity. Studies have shown that the compound may have toxic effects on non-target organisms, making it important to exercise caution when using the compound in lab experiments.
将来の方向性
There are several future directions for research on 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy-. One of the potential areas of research is in the development of novel herbicides. Studies have shown that 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- inhibits the growth of various weed species, making it a potential alternative to traditional herbicides. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in cancer research. Finally, studies are needed to evaluate the potential toxicity of the compound on non-target organisms, as well as its environmental impact.
Conclusion
In conclusion, 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. The compound has been shown to inhibit the growth of various weed species, making it a potential alternative to traditional herbicides. Additionally, 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has been studied for its potential anti-cancer properties. However, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Additionally, studies are needed to evaluate the potential toxicity of the compound on non-target organisms, as well as its environmental impact.
合成法
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- involves the reaction of 6-chloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one with various reagents. One of the commonly used methods is the reaction of 6-chloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one with sodium hydride in dimethylformamide. The resulting product is purified through recrystallization to obtain pure 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy-.
特性
CAS番号 |
13212-63-0 |
|---|---|
分子式 |
C8H6ClNO3 |
分子量 |
199.59 g/mol |
IUPAC名 |
6-chloro-4-hydroxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H6ClNO3/c9-5-1-2-7-6(3-5)10(12)8(11)4-13-7/h1-3,12H,4H2 |
InChIキー |
YULGZUDKZCSWDA-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)O |
正規SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)O |
その他のCAS番号 |
13212-63-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)
![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)
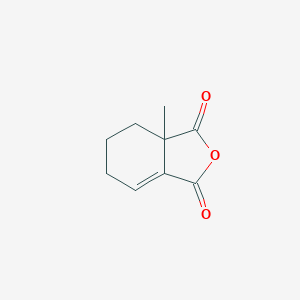



![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)
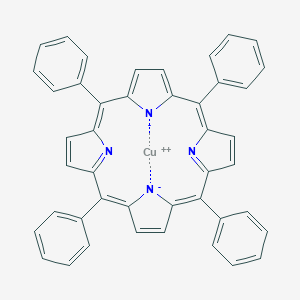
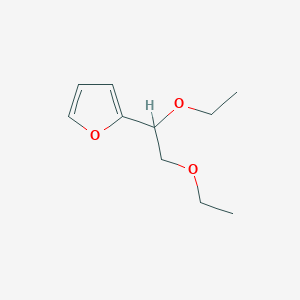
![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)
